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Introduction

Namodenoson (CF102), also known as CI-IB-MECA, is an orally bioavailable, small molecule
that functions as a highly selective agonist for the A3 adenosine receptor (A3AR).[1][2][3]
Developed by Can-Fite BioPharma, it is under investigation for the treatment of advanced
hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH),
formerly non-alcoholic steatohepatitis (NASH).[4][5] Its therapeutic potential stems from the
differential expression of ASAR, which is found to be highly expressed on the surface of
cancerous and inflamed cells, but at low levels in normal tissues.[3][6] This targeted
mechanism of action suggests a favorable safety profile and forms the basis of its anti-
inflammatory and anti-cancer effects.[3][6] This technical guide provides a comprehensive
overview of the pharmacokinetics and pharmacodynamics of Namodenoson, supported by
data from key clinical trials.

Pharmacokinetics

Namodenoson is characterized by its good oral bioavailability and a half-life of approximately
12 hours.[7][8] It is noted to be a very stable agent that is minimally metabolized by the liver.[5]
A Phase I/l study in patients with HCC demonstrated that Namodenoson exhibits linear
pharmacokinetic behavior.[5]

Receptor Binding and Affinity
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The primary molecular target of Namodenoson is the A3 adenosine receptor. It binds with high
affinity and selectivity, which is crucial for its targeted therapeutic effects.

Parameter Value Selectivity

Binding Affinity (Ki) 0.33nM 2500-fold over Al receptor

1400-fold over A2A receptor

Data sourced from
MedchemExpress and Selleck
Chemicals.[9][10]

Pharmacodynamics

The pharmacodynamic effects of Namodenoson are a direct consequence of its action on the
A3AR, leading to the modulation of key signaling pathways involved in inflammation and

oncogenesis.

Mechanism of Action

Upon binding to the A3BAR, Namodenoson triggers a cascade of intracellular events. In cancer
cells, this activation leads to the deregulation of the Wnt/p-catenin and NF-kB signaling
pathways.[2][8][11] This disruption inhibits cancer cell growth and induces apoptosis
(programmed cell death).[2][8][11] In the context of liver inflammation and MASH,
Namodenoson's binding to ASAR on inflammatory cells, as well as adipocytes and bone
marrow cells, results in the inhibition of pro-inflammatory cytokines (e.g., TNF-a, IL-1, IL-6) and
the stimulation of protective cytokines like G-CSF and adiponectin.[4][5] This dual action helps
to reduce liver inflammation, steatosis, and fibrosis.[4][5]
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Namodenoson's core signaling pathway.
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Clinical Efficacy in Hepatocellular Carcinoma (HCC)

Clinical trials have evaluated Namodenoson primarily as a second-line treatment for advanced
HCC, particularly in patients with Child-Pugh B cirrhosis, a population with a significant unmet
medical need.[6][12]

Table 1: Key Efficacy Results from Phase Il HCC Trial (NCT02128958)

. Namodenoson (25 Hazard Ratio (HR) /
Endpoint Placebo
mg BID) p-value
Overall Population
(n=78)
Median Overall
) 4.1 months 4.3 months HR: 0.82; p=0.46
Survival (OS)
Median Progression-
) 2.5 months 1.9 months HR: 0.86; p=0.54
Free Survival (PFS)
Child-Pugh B7
Subgroup (n=56)
Median OS 6.9 months 4.3 months HR: 0.81; p=0.46
Median PFS 3.5 months 1.9 months HR: 0.89; p=0.67
12-Month OS Rate 44% 18% p=0.028

Partial Response (PR)

8.8% (3/34 patients) 0%
Rate

Data sourced from a
randomized, double-
blind, placebo-
controlled Phase I
study.[7][11][12]

Clinical Efficacy in MASH (NASH)
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Namodenoson has also been investigated for its anti-inflammatory and anti-fibrotic effects in
patients with NAFLD and NASH.

Table 2: Key Efficacy Results from Phase Il NAFLD/NASH Trial (NCT02927314)

Endpoint (at 12

Namodenoson (25

Placebo p-value
weeks) mg BID)
Change in ALT from
_ -15.4 U/L -1.7 U/L p=0.066
baseline
Change in AST from
_ -8.1 U/L +0.3 U/L p=0.03
baseline
Change in Liver Fat o
Significant decrease p=0.03
Volume
Change in FIB-4 o
Significant decrease p=0.01
Score
ALT Normalization (at ] ]
36.8% of patients 10.0% of patients p=0.038

16 weeks)

Data sourced from a
randomized, double-
blind, placebo-
controlled Phase Il
study.[8][13][14]

Experimental Protocols

The clinical development of Namodenoson has been supported by a series of well-defined

clinical trials. Below are the methodologies for two key Phase Il studies.

Protocol: Phase Il Study in Advanced HCC
(NCT02128958)

o Study Design: A multicenter, randomized (2:1), double-blind, placebo-controlled clinical trial
conducted at 15 sites globally.[6][11]
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o Patient Population: 78 patients with advanced HCC and Child-Pugh B cirrhosis who had
progressed on at least one prior systemic therapy.[6][11][12]

« Intervention: Patients received either Namodenoson (25 mg) or a matching placebo,
administered orally twice daily (BID) in 28-day cycles.[6][11] Treatment continued until
disease progression or unacceptable toxicity.[11]

e Primary Endpoint: Overall Survival (OS).[6][11]

e Secondary Endpoints: Progression-Free Survival (PFS), Objective Response (OR), Disease
Control Rate (DCR), and safety.[6]

e Assessments: Tumor imaging was performed every 8 weeks. Safety was evaluated regularly
throughout the study.[15]

Protocol: Phase Il Study in NAFLD/NASH (NCT02927314)

o Study Design: A multicenter, randomized (1:1:1), double-blind, placebo-controlled, dose-
finding study conducted in Israel.[13][14]

o Patient Population: 60 patients aged =18 years with a diagnosis of NAFLD, defined as
hepatic steatosis 210% (via MRI-PDFF) and serum ALT levels =60 1U/L.[13]

 Intervention: Patients were randomized to receive oral Namodenoson 12.5 mg BID, 25 mg
BID, or a matching placebo for 12 weeks, with a total follow-up period of 16 weeks.[13]

e Primary Endpoint: Change in serum ALT levels after 12 weeks of treatment.[13]

e Secondary Endpoints: Changes in AST, liver fat content, and fibrosis markers.[13]
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Workflow of the Phase Il HCC Trial (NCT02128958).

Safety and Tolerability

Across multiple clinical studies, Namodenoson has demonstrated a consistently favorable
safety profile.[3][6] In the Phase Il HCC trial, it was generally well-tolerated, with no treatment-
related deaths and no patients withdrawing due to toxicity.[6][11] The most common adverse
events reported (>10%) included anemia, abdominal pain, ascites, nausea, and fatigue.[6][16]
Similarly, in the NAFLD/NASH study, both dose levels were well-tolerated with no drug-
emergent severe adverse events or hepatotoxicity.[13][14]
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Conclusion

Namodenoson is a selective A3AR agonist with a well-defined mechanism of action that
confers both anti-cancer and anti-inflammatory properties. Pharmacokinetic data indicate good
oral bioavailability and a 12-hour half-life. Pharmacodynamic studies and clinical trials have
provided evidence of its efficacy in reducing tumor burden in a specific subpopulation of
advanced HCC patients and improving markers of liver health in individuals with MASH. Its
favorable safety profile further supports its continued clinical development as a promising
therapeutic agent for challenging liver diseases.[7][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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